Milk lysozyme can be sourced from several types of milk, including human milk, bovine milk, and sheep milk. Each source may exhibit variations in enzymatic activity and molecular characteristics. For instance, studies have shown that lysozyme extracted from sheep milk has a molecular weight ranging from 30 to 34 kilodaltons, with significant hydrolytic activity influenced by pH and temperature conditions . Human milk lysozyme has been characterized for its high antibacterial activity and is often studied for its potential therapeutic applications .
Milk lysozymes are categorized based on their source (e.g., human, bovine, echidna) and their structural characteristics. The enzyme is further classified into two main types: natural lysozymes found in milk and recombinant forms produced through biotechnological methods. The latter is often used in research and therapeutic applications due to its consistent production and purity.
The synthesis of milk lysozyme can be achieved through various methods, including extraction from natural sources and recombinant DNA technology.
The purification process typically involves multiple steps to ensure high specificity and yield. For instance, a study reported a purification factor of 28.6 with a yield of 21% after applying size exclusion chromatography followed by isoelectric precipitation .
Milk lysozyme's structure consists of a single polypeptide chain that folds into a compact globular form. The enzyme contains several key structural features:
The molecular weight of various forms of milk lysozyme typically ranges between 14.3 kDa (human) to 30-34 kDa (sheep). Structural studies using techniques like X-ray crystallography have provided insights into the precise arrangement of amino acids within the enzyme .
Milk lysozyme catalyzes the hydrolysis of β(1→4) linkages in peptidoglycan components found in bacterial cell walls. This reaction leads to bacterial lysis and contributes to its antimicrobial properties.
The enzymatic activity can be quantified using turbidimetric assays with Micrococcus lysodeikticus as a substrate. This method measures changes in turbidity as bacteria are lysed by the action of lysozyme . Specific conditions such as pH and temperature significantly affect reaction rates; optimal activity is often observed at around pH 7-8 and temperatures between 55-65 °C .
The mechanism by which milk lysozyme exerts its antibacterial effects involves several steps:
Research indicates that both natural and recombinant forms of lysozyme exhibit similar mechanisms and efficiencies in bacterial lysis under controlled laboratory conditions .
Milk lysozyme has numerous applications across various fields:
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